molecular formula C21H19NO B2548644 N-(2-(1H-inden-3-yl)-1H-inden-3-yl)propanamide CAS No. 551930-58-6

N-(2-(1H-inden-3-yl)-1H-inden-3-yl)propanamide

Cat. No.: B2548644
CAS No.: 551930-58-6
M. Wt: 301.389
InChI Key: UAKPXQJXCUVFPT-UHFFFAOYSA-N
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Description

N-(2-(1H-Inden-3-yl)-1H-inden-3-yl)propanamide is a synthetic organic compound featuring a unique bis-indene scaffold linked by a propanamide group. This structure, characterized by its fused aromatic and five-membered ring systems, makes it a compound of significant interest in exploratory organic chemistry and materials science research. Its potential application lies in its use as a key synthetic intermediate or building block for the development of more complex molecular architectures. Researchers may investigate its properties for the creation of novel organic materials or as a precursor in pharmaceutical research for probing new biological targets. The reactivity of the indene systems and the amide functionality allows for diverse chemical modifications, including further functionalization and ring-forming reactions. This compound is provided for research and development purposes exclusively. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-(3H-inden-1-yl)-3H-inden-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c1-2-20(23)22-21-17-10-6-4-8-15(17)13-19(21)18-12-11-14-7-3-5-9-16(14)18/h3-10,12H,2,11,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKPXQJXCUVFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(CC2=CC=CC=C21)C3=CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-inden-3-yl)-1H-inden-3-yl)propanamide typically involves multi-step organic reactions. One common approach is the condensation of 1H-indene-3-carbaldehyde with appropriate amines under controlled conditions. The reaction may involve catalysts such as ZnO nanoparticles to enhance yield and selectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would generally follow similar principles as laboratory methods, with optimizations for yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-inden-3-yl)-1H-inden-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at the indene rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles for Friedel-Crafts reactions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield indene ketones, while reduction could produce indene alcohols.

Scientific Research Applications

N-(2-(1H-inden-3-yl)-1H-inden-3-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(1H-inden-3-yl)-1H-inden-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to active sites or altering protein conformation, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(2-(1H-inden-3-yl)-1H-inden-3-yl)propanamide with key analogs from the literature, focusing on molecular features, synthesis, and biological activity:

Compound Name (Example) Molecular Formula Molecular Weight Key Structural Features Biological Activity/Application Synthesis Method References
This compound C₂₃H₂₀N₂O 340.42 Dual indenyl groups, propanamide linker Not reported Not specified
(E)-2-(5-Fluoro-1-(4-(methylthio)benzylidene)-1H-inden-3-yl)-N-(4-phenoxyphenylsulfonyl)acetamide C₃₁H₂₄FNO₄S₂ 557.65 Fluoro, methylthio, sulfonamide, acetamide COX-1 inhibition (IC₅₀ = 0.12 µM) Acid chloride coupling
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₅H₂₅N₃O₂ 399.49 Indole, methoxynaphthalene, propanamide SARS-CoV-2 protease inhibition (Kᵢ = 3.8 µM) Condensation of tryptamine with naproxen derivative
2-{(E)-N-[2-(1H-Inden-3-yl)ethyl]iminomethyl}-1H-imidazole C₁₅H₁₅N₃ 237.30 Indenyl, imidazole, imine linker Tridentate ligand for metal coordination Condensation of 2-(inden-3-yl)ethanamine with imidazole-2-carbaldehyde
(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide C₁₂H₁₅N₃O 217.27 Indole, methylpropanamide, chiral center Neurotransmitter analog (theoretical) Not specified

Key Observations:

Structural Complexity and Bioactivity: The dual indenyl groups in the target compound may enhance π-π stacking compared to mono-indenyl or indole derivatives like those in . This could improve binding to hydrophobic enzyme pockets, as seen in COX-1 inhibitors with substituted indenyl moieties . Sulfonamide and fluoro substituents in analogs (e.g., ) improve metabolic stability and target affinity, suggesting that similar modifications to the target compound might optimize pharmacokinetics.

Synthesis Strategies: Propanamide-linked compounds are often synthesized via condensation of amines with carboxylic acid derivatives (e.g., acid chlorides) . The target compound could be prepared similarly using 2-(1H-inden-3-yl)-1H-inden-3-amine and propanoic acid derivatives. Crystallographic analysis using SHELX programs (e.g., ) would be critical for confirming the stereochemistry of the dual indenyl system.

Biological Relevance :

  • Indole-containing analogs (e.g., ) show antiviral and neurotransmitter-modulating activity, while indenyl derivatives (e.g., ) are potent COX-1 inhibitors. The target compound’s dual indenyl-propanamide structure positions it as a candidate for anti-inflammatory or antiviral screening.

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